molecular formula C14H16BrN3 B8447153 3-Bromo-8-(4-methyl-piperazin-1-yl)-quinoline

3-Bromo-8-(4-methyl-piperazin-1-yl)-quinoline

Cat. No. B8447153
M. Wt: 306.20 g/mol
InChI Key: JQAYGTHYKQWLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977337B2

Procedure details

A 4:1 mixture of 3-iodo-8-(4-methyl-piperazin-1-yl)-quinoline (D2) and 3-bromo-8-(4-methyl-piperazin-1-yl)-quinoline (D1) (1.5 g), phenylsulfonic acid sodium salt, dihydrate (2.52 g, 12.6 mmol) and copper (I) iodide (2.4 g, 12.6 mmol) in N,N-dimethylformamide (25 ml) was stirred in an oil bath at 120° C. for 40 h under argon. To the reaction mixture, cooled to ambient temperature, was added 5% sodium hydrogen carbonate solution (100 ml) and dichloromethane (100 ml) with vigorous shaking. The insoluble material was filtered, washed with dichloromethane (3×20 ml) and discarded. The filtrate and washings were transferred to a separating funnel and the layers separated. The aqueous layer was extracted with dichloromethane (100 ml) and the combined organic extracts were washed with water (100 ml), dried (MgSO4) and concentrated in vacuo to an oil (0.9 g). The oil was purified by chromatography over silica gel eluting with a gradient of methanol/dichloromethane to afford an orange oil (0.28 g, Rf 0.11, methanol/dichloromethane 1:19). This material was further purified by passage through a strong cation exchange (SCX) column eluting firstly with methanol (fractions discarded) and then with methanol/aqueous ammonia-880 (10:1) to give the title compound (E1) as an orange oil (0.152 g, 0.41 mmol, 7% over two steps);
Name
3-iodo-8-(4-methyl-piperazin-1-yl)-quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dihydrate
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][C:6]=2[N:12]1[CH2:17][CH2:16][N:15]([CH3:18])[CH2:14][CH2:13]1.BrC1C=NC2C(C=1)=CC=CC=2N1CCN(C)CC1.[Na+].[C:38]1([S:44]([O-])(=[O:46])=[O:45])[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1.C(=O)([O-])O.[Na+]>CN(C)C=O.[Cu]I.CO.ClCCl>[CH3:18][N:15]1[CH2:16][CH2:17][N:12]([C:6]2[CH:7]=[CH:8][CH:9]=[C:10]3[C:5]=2[N:4]=[CH:3][C:2]([S:44]([C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)(=[O:46])=[O:45])=[CH:11]3)[CH2:13][CH2:14]1 |f:2.3,4.5|

Inputs

Step One
Name
3-iodo-8-(4-methyl-piperazin-1-yl)-quinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=NC2=C(C=CC=C2C1)N1CCN(CC1)C
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=NC2=C(C=CC=C2C1)N1CCN(CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].C1(=CC=CC=C1)S(=O)(=O)[O-]
Name
dihydrate
Quantity
2.52 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
2.4 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred in an oil bath at 120° C. for 40 h under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To the reaction mixture, cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered
WASH
Type
WASH
Details
washed with dichloromethane (3×20 ml)
CUSTOM
Type
CUSTOM
Details
The filtrate and washings were transferred to a separating funnel
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (100 ml)
WASH
Type
WASH
Details
the combined organic extracts were washed with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil (0.9 g)
CUSTOM
Type
CUSTOM
Details
The oil was purified by chromatography over silica gel eluting with a gradient of methanol/dichloromethane
CUSTOM
Type
CUSTOM
Details
to afford an orange oil (0.28 g, Rf 0.11, methanol/dichloromethane 1:19)
CUSTOM
Type
CUSTOM
Details
This material was further purified by passage through a strong cation exchange (SCX) column
WASH
Type
WASH
Details
eluting firstly with methanol (fractions discarded)

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
CN1CCN(CC1)C=1C=CC=C2C=C(C=NC12)S(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.41 mmol
AMOUNT: MASS 0.152 g
YIELD: PERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.